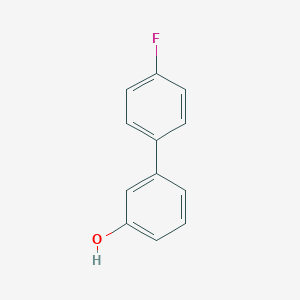

3-(4-Fluorophenyl)phenol

Vue d'ensemble

Description

3-(4-Fluorophenyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a fluorine atom at the para position of one of the phenyl rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)phenol typically involves the nucleophilic aromatic substitution of a fluorinated benzene derivative. One common method is the reaction of 4-fluorophenol with phenyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{MgBr} + \text{C}_6\text{H}_4\text{F} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{C}_6\text{H}_4\text{F} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts such as copper or palladium to facilitate the coupling reactions, and the reaction conditions are optimized to maximize the yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

3-(4-Fluorophenyl)phenol serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of new compounds with desired properties. This compound is particularly useful in studying reaction mechanisms and kinetics, providing insights into the behavior of phenolic compounds in chemical reactions.

Coordination Chemistry

In coordination chemistry, this compound can interact with specific metal ions, facilitating the design of novel materials with tailored properties. This capability is essential for developing catalysts and materials for electronic applications.

Biological Applications

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In a study evaluating various phenolic compounds, it showed notable inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Research

The compound has been investigated for its anticancer properties. Docking studies have shown that analogs of this compound bind effectively to tubulin, a common target in cancer therapy. These studies revealed promising cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound in drug development .

Medical Applications

Pharmaceutical Intermediate

this compound is being explored as a pharmaceutical intermediate in the development of new drugs. Its ability to form hydrogen bonds and engage in halogen bonding enhances its interactions with biological targets, making it a valuable candidate for drug formulation.

Chemopreventive Potential

In studies focused on oral cancer prevention, this compound has shown promise as a chemopreventive agent. Its effects on cellular pathways involved in carcinogenesis were evaluated using the buccal mucosa model in Syrian hamsters, highlighting its potential role in cancer prevention strategies .

Industrial Applications

Production of Polymers and Resins

In industry, this compound is utilized in producing polymers and resins with enhanced thermal stability and flame resistance. These materials are critical in various applications, including electronics and automotive industries.

Comparative Data Table

| Property/Characteristic | This compound | Phenol | 4-Fluorophenol | 3-(4-Chlorophenyl)phenol |

|---|---|---|---|---|

| Chemical Structure | C12H11F O | C6H6O | C6H5FO | C12H10ClO |

| Antimicrobial Activity | Significant | Moderate | Low | Moderate |

| Anticancer Activity | Promising | None | None | Limited |

| Thermal Stability | High | Low | Moderate | High |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A comprehensive evaluation demonstrated that this compound significantly inhibited bacterial growth, reinforcing its potential as an antimicrobial agent. The study provided clear evidence of its effectiveness against common pathogens like E. coli and Staphylococcus aureus .

- Anticancer Activity Assessment : In docking studies aimed at identifying tubulin inhibitors, derivatives of this compound exhibited strong binding affinities comparable to established anticancer drugs. This research underscores its potential utility in developing new cancer therapies .

- Chemopreventive Potential Investigation : The use of this compound in chemoprevention was explored through animal models, revealing its ability to modulate pathways involved in cancer development .

Mécanisme D'action

The mechanism of action of 3-(4-Fluorophenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Phenol: Lacks the fluorine substitution, resulting in different chemical and biological properties.

4-Fluorophenol: Similar structure but lacks the additional phenyl ring, leading to different reactivity and applications.

3-(4-Chlorophenyl)phenol: Substituted with chlorine instead of fluorine, which affects its electronic properties and reactivity.

Uniqueness: 3-(4-Fluorophenyl)phenol is unique due to the presence of both a phenol group and a fluorine atom, which impart distinct electronic and steric effects. These properties make it a valuable compound for various applications in research and industry.

Activité Biologique

3-(4-Fluorophenyl)phenol, also known as 4-fluoro-3-phenylphenol, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicine and environmental science.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on one of the phenyl rings, which significantly influences its chemical behavior and biological interactions. The presence of the hydroxyl group (-OH) allows for hydrogen bonding, while the fluorine can engage in halogen bonding, enhancing its reactivity with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors, potentially altering their activity.

- Halogen Bonding : The fluorine atom may enhance binding affinity to certain biological targets, influencing pharmacodynamics.

- Antioxidant Activity : Like many phenolic compounds, it exhibits antioxidant properties, which can mitigate oxidative stress in biological systems.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain strains have been reported as low as 8 µg/mL, demonstrating its potential as an antibacterial agent .

Anti-inflammatory Effects

Phenolic compounds are recognized for their anti-inflammatory properties. This compound has been investigated for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Activity

Emerging studies highlight the anticancer potential of this compound. In a comparative analysis against various cancer cell lines, it demonstrated significant cytotoxicity. For instance, in assays following National Cancer Institute protocols, it exhibited promising results against non-small cell lung cancer and melanoma cell lines . The structure-activity relationship (SAR) studies suggest that modifications to the phenolic structure enhance its anticancer efficacy.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several phenolic compounds, including this compound. Results showed significant inhibition zones against E. coli and Staphylococcus aureus, reinforcing its potential as an antimicrobial agent .

- Anticancer Research : In a series of docking studies aimed at identifying tubulin inhibitors, this compound analogs were synthesized and tested against multiple cancer cell lines. The compound showed promising binding affinities and cytotoxic effects comparable to established anticancer drugs .

Comparative Data Table

Propriétés

IUPAC Name |

3-(4-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZGBYKFVYILAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562739 | |

| Record name | 4'-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10540-41-7 | |

| Record name | 4'-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.